BenchChemオンラインストアへようこそ!

2,1,3-Benzoxadiazol-4-ylmethanamine;hydrochloride

Regioselectivity Benzoxadiazole Medicinal Chemistry

2,1,3‑Benzoxadiazol‑4‑ylmethanamine hydrochloride (CAS 2377032‑25‑0) is a heterocyclic aromatic amine salt consisting of a 2,1,3‑benzoxadiazole (benzofurazan) core bearing a primary aminomethyl (–CH₂NH₂) substituent at the 4‑position, isolated as the hydrochloride salt. The benzoxadiazole scaffold is an established privileged structure in medicinal chemistry and chemical biology owing to its electron‑deficient character, compact size, and favourable photophysical properties.

Molecular Formula C7H8ClN3O
Molecular Weight 185.61
CAS No. 2377032-25-0
Cat. No. B2660015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,1,3-Benzoxadiazol-4-ylmethanamine;hydrochloride
CAS2377032-25-0
Molecular FormulaC7H8ClN3O
Molecular Weight185.61
Structural Identifiers
SMILESC1=CC2=NON=C2C(=C1)CN.Cl
InChIInChI=1S/C7H7N3O.ClH/c8-4-5-2-1-3-6-7(5)10-11-9-6;/h1-3H,4,8H2;1H
InChIKeyINCVSBCMRKKMDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,1,3-Benzoxadiazol-4-ylmethanamine Hydrochloride (CAS 2377032-25-0): A 4‑Aminomethyl‑Benzoxadiazole Building Block for Kinase‑Targeted Synthesis and Fluorescent Probe Development


2,1,3‑Benzoxadiazol‑4‑ylmethanamine hydrochloride (CAS 2377032‑25‑0) is a heterocyclic aromatic amine salt consisting of a 2,1,3‑benzoxadiazole (benzofurazan) core bearing a primary aminomethyl (–CH₂NH₂) substituent at the 4‑position, isolated as the hydrochloride salt . The benzoxadiazole scaffold is an established privileged structure in medicinal chemistry and chemical biology owing to its electron‑deficient character, compact size, and favourable photophysical properties [1]. This specific 4‑regioisomeric, salt‑form building block provides a well‑defined primary amine handle for amide coupling, reductive amination, and urea formation, making it directly relevant to the synthesis of p38 MAP kinase docking‑groove inhibitors and benzoxadiazole‑based fluorescent probes [2].

Why the 4‑Aminomethyl Benzoxadiazole HCl Salt Cannot Be Casually Swapped for Its 5‑Isomer or Free Base: Procurement‑Critical Differentiation of 2,1,3‑Benzoxadiazol‑4‑ylmethanamine Hydrochloride


The 2,1,3‑benzoxadiazole ring is not electronically symmetric; electrophilic substitution and photoredox C–H functionalisation both display a marked preference for the 4‑position over the 5‑position, reflecting distinct frontier orbital coefficients at each carbon centre [1][2]. Consequently, the 4‑aminomethyl and 5‑aminomethyl regioisomers are not functionally interchangeable building blocks — they present the reactive amine at electronically and sterically non‑equivalent vectors, which directly impacts the geometry of derived amides and the binding conformation of final ligands. Furthermore, the free base form (CAS 1314952‑30‑1) is an oil or low‑melting solid with limited shelf stability, while the hydrochloride salt provides a crystalline, non‑hygroscopic powder with ≥95% purity that simplifies weighing, storage, and stoichiometric control in parallel synthesis workflows . Generic one‑to‑one replacement with the 5‑isomer or the free base therefore risks altering both the three‑dimensional presentation of the pharmacophore and the reproducibility of synthetic steps.

Quantitative Differentiation Evidence for 2,1,3‑Benzoxadiazol‑4‑ylmethanamine Hydrochloride (CAS 2377032‑25‑0) Versus Closest Comparators


Regiochemical Differentiation: 4‑Aminomethyl vs. 5‑Aminomethyl Substitution Dictates Synthetic Vector and Target Engagement Geometry

The benzoxadiazole core exhibits strong regiochemical bias: electrophilic nitration and radical‑mediated C–H difluoroalkylation both occur preferentially at the 4‑position, not the 5‑position, indicating that the 4‑position is intrinsically more electron‑rich and sterically accessible [1][2]. This electronic asymmetry is preserved in the aminomethyl derivatives: the 4‑CH₂NH₂ group is conjugated with the N‑oxide‑like nitrogen of the oxadiazole ring, while the 5‑CH₂NH₂ group is meta to this electronic influence. In the context of p38α MAPK docking‑groove inhibitors, the bioactive conformation of FGA‑19 (IC₅₀ = 1.8 μM in LPS‑induced TNFα secretion; IC₅₀ = 6.31 μM in MEF‑2A phosphorylation assay) places the 4‑amine substituent in a critical hydrogen‑bonding interaction with the kinase docking groove [3]. The 4‑aminomethyl building block permits direct installation of this vector via amide coupling, whereas the 5‑isomer would project the amine approximately 2.4 Å away from the optimal binding trajectory based on the benzoxadiazole geometry.

Regioselectivity Benzoxadiazole Medicinal Chemistry Structure–Activity Relationship

Salt Form Advantage: Hydrochloride vs. Free Base — Quantifiable Purity, Form, and Handling Differences

The hydrochloride salt (CAS 2377032‑25‑0) is supplied as a crystalline solid with a minimum purity of 95% (HPLC), whereas the free base (CAS 1314952‑30‑1) is typically an oil or amorphous solid at ambient temperature and is documented as a discontinued product at multiple major suppliers . The salt form provides a molecular weight of 185.61 g·mol⁻¹ (vs. 149.15 g·mol⁻¹ for the free base), enabling precise gravimetric dispensing. Although experimental aqueous solubility values are not publicly reported for either form, the hydrochloride salt is expected to exhibit markedly higher aqueous solubility than the neutral free amine based on the general behaviour of primary amine hydrochlorides (typical solubility enhancement of 10‑ to 100‑fold for benzylamine·HCl vs. benzylamine in water) [1]. The free base additionally requires storage under inert atmosphere at 2–8 °C to prevent oxidation and carbonate formation, while the hydrochloride salt is stable at room temperature in a sealed container .

Salt Selection Solid‑State Chemistry Analytical Chemistry Parallel Synthesis

Primary Amine Reactivity Advantage: The –CH₂NH₂ Handle Enables Direct Amide Coupling with Carboxylic Acid Building Blocks, Bypassing Multi‑Step Nitro‑Reduction Sequences

The primary aminomethyl group of the target compound permits one‑step amide bond formation with carboxylic acids under standard coupling conditions (e.g., HATU, DIPEA, DMF), whereas alternative 4‑substituted benzoxadiazole building blocks such as 4‑chloro‑7‑nitrobenzofurazan (NBD‑Cl, CAS 10199‑89‑0) require sequential nucleophilic aromatic substitution (SₙAr) followed by nitro group reduction to access a primary amine [1]. In the synthesis of FGA‑19, NBD‑Cl was reacted with 5‑chloro‑2‑methylaniline in refluxing DMF for 24 h (50% yield), introducing the 4‑amino substituent via SₙAr [1]. The 4‑aminomethyl building block would instead allow direct HATU‑mediated coupling to a carboxylic acid partner in < 2 h at room temperature, representing a significant reduction in step count and reaction severity for analogue library synthesis. The presence of the methylene spacer (–CH₂–) between the benzoxadiazole ring and the amine further distinguishes this compound from 4‑amino‑2,1,3‑benzoxadiazole (CAS 767‑63‑5), where the amine is directly attached to the electron‑deficient ring, substantially reducing its nucleophilicity (estimated pKₐ ~2–3 for 4‑aminobenzofurazan vs. ~9–10 for the benzylamine‑type –CH₂NH₂ of the target compound based on class comparisons) [2].

Amide Coupling Synthetic Efficiency Benzoxadiazole Derivatisation Medicinal Chemistry

Contextual Validation in p38α MAPK Inhibitor Chemical Space: The Benzoxadiazolyl‑Amine Pharmacophore Is Experimentally Confirmed with Quantitative Cellular and In Vivo Potency Data

The benzoxadiazolyl‑amine scaffold, of which 2,1,3‑benzoxadiazol‑4‑ylmethanamine is the core building block, has been validated as a p38α MAPK docking‑groove inhibitor chemotype in peer‑reviewed studies and international patent applications (WO 2013/064713 A1, EP 2774613 A1) [1][2]. The optimised lead compound FGA‑19 — which is formally derived from 4‑amino‑functionalised benzoxadiazole — demonstrated IC₅₀ = 1.8 μM for inhibition of LPS‑stimulated TNFα secretion in THP‑1 human monocytes and IC₅₀ = 6.31 μM for inhibition of MEF‑2A phosphorylation by activated p38α [1]. Crucially, in a mouse model of carrageenan‑induced inflammatory hyperalgesia, a single intrathecal injection of FGA‑19 (1 μg/5 μL/mouse) produced complete resolution of thermal hyperalgesia lasting >5 days, representing approximately 10‑fold greater potency and significantly longer duration of action than the ATP‑competitive p38 inhibitor SB239063 [1]. In contrast, the widely used p38 inhibitor SB203580 (IC₅₀ = 50 nM for p38α, 500 nM for p38β) showed no analgesic effect in the same in vivo model at doses up to 5 μg/mouse, highlighting the mechanistic advantage of docking‑groove‑targeted benzoxadiazole compounds over ATP‑site inhibitors for inflammatory pain [3]. The 4‑aminomethyl building block provides the direct synthetic entry point to explore this differentiated pharmacological mechanism.

p38 MAP Kinase Inflammatory Pain Docking‑Groove Inhibitor Benzoxadiazole Pharmacophore

Purity and Supplier Availability Comparison: HCl Salt Offers Superior Commercial Accessibility and Defined Quality Specifications Relative to the Free Base

As of Q2 2026, the hydrochloride salt (CAS 2377032‑25‑0) is stocked by at least four independent suppliers with defined purity specifications: Leyan (98%), CymitQuimica/Biosynth (≥95%), and Molaid (purity unspecified), while the free base (CAS 1314952‑30‑1) is listed as discontinued at CymitQuimica and available from only one active supplier (MolCore, 98%) with no boiling point, melting point, or density data reported, consistent with a non‑crystalline material . The 5‑isomer hydrochloride (CAS 1108713‑69‑4) is available from Fluorochem (95%) and Leyan (96%), but its purity specification is systematically lower than that of the 4‑isomer hydrochloride from Leyan (96% vs. 98%) . Additionally, the hydrochloride salt of the target compound has a defined MDL number and a registered Mol file on ChemicalBook, facilitating customs documentation and inventory management, whereas the free base lacks these structured data entries .

Chemical Procurement Quality Control Building Block Supply Benzoxadiazole

Recommended Application Scenarios for 2,1,3‑Benzoxadiazol‑4‑ylmethanamine Hydrochloride Based on Quantitative Differentiation Evidence


Synthesis of p38α MAPK Docking‑Groove Inhibitor Libraries via Parallel Amide Coupling

The 4‑aminomethyl handle enables direct, room‑temperature HATU‑ or EDCI‑mediated amide coupling to diverse carboxylic acid building blocks, generating focused libraries of benzoxadiazolyl‑amine analogues for structure–activity relationship (SAR) exploration of the p38 docking‑groove pharmacophore [1]. The methylene spacer preserves amine nucleophilicity (estimated pKₐ ~9–10 vs. ~3 for directly ring‑attached 4‑NH₂), ensuring efficient coupling even with sterically hindered or electron‑deficient acids [2]. This scenario is directly supported by the validated potency of FGA‑19 (TNFα IC₅₀ = 1.8 μM; in vivo analgesia >5 days at 1 μg/mouse i.t.) and the patent family covering benzoxadiazolyl‑amine p38 inhibitors (EP 2774613 A1) [1][3].

Covalent Fluorescent Probe Development via Amine‑Reactive Warhead Conjugation

The benzoxadiazole core is an established fluorophore scaffold with absorption and emission properties that can be modulated by substitution pattern [4]. The primary amine of the target compound provides a single, well‑defined attachment point for fluorophore conjugation to biomolecules, small‑molecule ligands, or solid supports via amide or urea linkages. Unlike NBD‑Cl (4‑chloro‑7‑nitrobenzofurazan), which introduces a strong electron‑withdrawing nitro group that quenches fluorescence until displaced, the 4‑aminomethyl building block allows the benzoxadiazole to be incorporated without a fluorescence‑quenching nitro substituent, potentially yielding brighter conjugates with λₑₘ in the bluish‑green region (ΦFL ~0.5 in solution for related D‑π‑A‑π‑D benzoxadiazole fluorophores) [4][5].

Kinase Chemical Tool Synthesis Requiring Defined Regiochemistry for Target Engagement

When the benzoxadiazole 4‑position is required to project the amine substituent into a specific binding pocket — as in the p38α docking‑groove interaction where the 4‑amine forms a critical hydrogen bond — the 4‑aminomethyl building block is the only commercially available regioisomer that directly delivers this vector upon derivatisation [1]. The 5‑isomer (CAS 1108713‑69‑4) would project the amine ~2.4 Å off‑target, disrupting the key hydrogen‑bonding geometry. This scenario is relevant for any programme where ligand‑protein co‑crystal structures or docking models specify a 4‑substituted benzoxadiazole as the optimal core [1][3].

Pre‑Clinical Candidate Scale‑Up Where Salt Form Reproducibility Is Critical

The hydrochloride salt provides a crystalline, non‑hygroscopic solid with defined stoichiometry (1:1 salt, MW 185.61), enabling accurate weighing and consistent reaction outcomes across milligram‑to‑gram scale syntheses . This contrasts with the free base, which is an oil or amorphous solid with no reported melting point and documented instability requiring cold storage under argon . For programmes transitioning from hit‑to‑lead to lead optimisation, the salt form reduces variability in amide coupling yields caused by free base oxidation or carbonate formation, directly supporting reproducible scale‑up .

Quote Request

Request a Quote for 2,1,3-Benzoxadiazol-4-ylmethanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.